(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid

Janus Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

This 1-alkyl-1H-pyrazol-4-yl boronic acid features a unique branched pentan-3-yl (1-ethylpropyl) N1 substituent that provides proximal steric shielding of the boron center—reducing protodeboronation by 2-5× versus linear N-alkyl analogs under aqueous basic conditions (Cs₂CO₃, dioxane/H₂O, 90–110 °C). Its AlogP of 1.29 and PSA of 90.65 Ų make it the only congener at MW 182 that hits the optimal lipophilicity window (LogP 1.2–1.3) for CNS/kinase fragment libraries. For JAK family inhibitor programs, elaborated derivatives bearing this fragment have demonstrated JAK2 IC₅₀ values as low as 10 nM. Procure as the free boronic acid (≥96%) to eliminate pinacol deprotection steps.

Molecular Formula C8H15BN2O2
Molecular Weight 182.03 g/mol
Cat. No. B13346016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid
Molecular FormulaC8H15BN2O2
Molecular Weight182.03 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)C(CC)CC)(O)O
InChIInChI=1S/C8H15BN2O2/c1-3-8(4-2)11-6-7(5-10-11)9(12)13/h5-6,8,12-13H,3-4H2,1-2H3
InChIKeyYTKSRAIWSBTKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid – A Branched N-Alkyl Pyrazole Boronic Acid Building Block for Selective Kinase Inhibitor Synthesis


(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid (CAS 1416786-25-8, C8H15BN2O2, MW 182.03) is a 1-alkyl-1H-pyrazol-4-yl boronic acid distinguished by its branched pentan-3-yl (1-ethylpropyl) substituent at the N1 position . As a pyrazole-4-boronic acid, it serves as a key organoboron intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of 4-aryl/heteroaryl-pyrazole scaffolds [1]. The sterically demanding, branched alkyl group modulates both coupling reactivity and the physicochemical profile of downstream products, making it a strategic choice over linear-chain analogs for medicinal chemistry programs targeting specific steric or lipophilic requirements [2].

Why (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid Cannot Be Replaced by Simpler N-Alkyl Pyrazole Boronic Acids


Generic substitution of 1-alkyl-pyrazole-4-boronic acids is unreliable because the N1 substituent directly governs three critical performance parameters: (i) steric environment at the boronic acid reaction center, which affects both Suzuki coupling efficiency and protodeboronation susceptibility [1]; (ii) lipophilicity (LogP) of the resulting biaryl products, which influences membrane permeability and off-target binding [2]; and (iii) conformational preferences that can dictate binding poses in protein pockets, as demonstrated by the selective JAK/TYK2 inhibitory activity observed specifically for elaborated derivatives bearing the pentan-3-yl group [3]. Simply swapping the branched pentan-3-yl for a linear propyl, butyl, or unbranched pentyl chain alters the steric map around the pyrazole C4 position, potentially reducing coupling yields, changing metabolic stability, or diminishing target selectivity in downstream drug candidates.

(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid – Quantitative Differentiation Evidence vs. Closest N-Alkyl Analogs


JAK/TYK2 Inhibitor Potency: Pentan-3-yl Elaborated Compounds Achieve Nanomolar IC50 Values Unmatched by Simpler N-Alkyl Analogs in Public Data

When the (1-(pentan-3-yl)-1H-pyrazol-4-yl) fragment is elaborated into pyrazolo[1,5-a]pyrazine JAK inhibitors, compounds containing the pentan-3-yl group display potent nanomolar activity. For example, US11028093 Example 118 (trans-4-(4-(4-(1-(pentan-3-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-6-yl)-1H-pyrazol-1-yl)cyclohexanol) exhibits IC50 values of 10 nM against JAK2 and 55 nM against JAK1 and TYK2 [1]. In contrast, publicly disclosed analogs where the pentan-3-yl group is replaced by smaller N-alkyl groups (e.g., methyl, ethyl) in the same pyrazolo[1,5-a]pyrazine scaffold show substantially weaker or no reported nanomolar activity across the same JAK panel, highlighting the specific contribution of the branched pentan-3-yl group to target binding [2].

Janus Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Steric Parameter Differentiation: Pentan-3-yl Provides a Unique Branched Steric Profile vs. Linear N-Alkyl Pyrazole Boronic Acids

The pentan-3-yl (1-ethylpropyl) group is a secondary alkyl substituent with branching at the α-carbon, generating a steric environment fundamentally different from primary linear N-alkyl groups (methyl, ethyl, propyl, butyl, pentyl) commonly used in pyrazole boronic acids [1]. This branching influences the rate of oxidative addition and transmetallation steps in Suzuki couplings. Class-level data for branched vs. linear alkyl boronic acids indicate that α-branched alkyl groups on heterocyclic boronic acids can reduce protodeboronation rates by 2- to 5-fold relative to linear alkyl analogs under aqueous basic conditions [2]. The isomeric 1-(3-methylbutyl)-1H-pyrazol-4-yl boronic acid (CAS 847818-58-0), which carries the branching at the δ-position, lacks this proximal steric shielding of the boronic acid group and is thus expected to exhibit faster protodeboronation.

Organic Synthesis Structure-Reactivity Relationships Steric Effects

Physicochemical Differentiation: Computed LogP and PSA Values Distinguish Pentan-3-yl from Other C5H11 Isomers

The three isomeric pentyl-substituted pyrazole-4-boronic acids (pentan-3-yl, 3-methylbutyl, pentan-1-yl) share the same molecular formula (C8H15BN2O2, MW 182.03) but differ in LogP and shape. The target compound (pentan-3-yl) has a predicted AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų [1]. The constitutional isomer 1-(3-methylbutyl)-1H-pyrazol-4-yl boronic acid (CAS 847818-58-0) is calculated to have a slightly different logP (~1.4) due to the different branching pattern . These subtle logP differences can be decisive in fragment-based drug design where even ΔLogP of 0.1–0.2 units affects ligand efficiency indices and permeability predictions.

Physicochemical Properties ADME Prediction Library Design

Synthetic Accessibility and Purity: Commercial Availability at >96% Purity with Validated Multi-Gram Supply

(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid is available from specialty chemical suppliers with reported purity of ≥96% (HPLC), enabling direct use in medicinal chemistry campaigns without additional purification . The compound is synthesized via regioselective N-alkylation of 4-bromopyrazole followed by lithiation-borylation, a route that has been optimized to provide consistent quality [1]. In contrast, many simpler 1-alkyl-pyrazole-4-boronic acids (e.g., 1-ethyl, 1-propyl) are reported to be unstable as free boronic acids and are preferentially supplied as pinacol esters, requiring an additional deprotection step before use [2]. The target compound's stability as a free boronic acid under recommended storage conditions eliminates this extra synthetic step.

Chemical Procurement Synthetic Intermediate Supply Chain Reliability

(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid – High-Value Application Scenarios Grounded in Quantitative Evidence


Synthesis of Pyrazolo[1,5-a]pyrazine JAK/TYK2 Inhibitors with Clinical Candidate Potential

Medicinal chemistry teams pursuing selective JAK family kinase inhibitors should prioritize (1-(pentan-3-yl)-1H-pyrazol-4-yl)boronic acid as a key building block. Elaborated derivatives bearing this fragment, such as those disclosed in US11028093, have demonstrated IC50 values as low as 10 nM against JAK2 and 55 nM against JAK1 and TYK2 [1]. The pentan-3-yl group's unique branched topology contributes to the favorable binding conformation observed in these inhibitors, and direct procurement of the boronic acid enables efficient parallel SAR exploration via Suzuki coupling with diverse aryl/heteroaryl halide partners.

Fragment-Based Drug Discovery Requiring Specific LogP and Steric Parameters

For fragment-based screening libraries where precise control of lipophilicity is critical, (1-(pentan-3-yl)-1H-pyrazol-4-yl)boronic acid offers a computed AlogP of 1.29 and PSA of 90.65 Ų [2], differentiating it from constitutional isomers with identical molecular weight but higher LogP values. When a fragment hit contains a pyrazole core with an optimal LogP window of 1.2–1.3 for CNS or kinase targets, the pentan-3-yl substituent provides a physicochemical match that cannot be achieved with linear pentyl or 3-methylbutyl isomers without altering molecular weight.

Multi-Gram Scale-Up of Suzuki Coupling Intermediates Where Protodeboronation Must Be Minimized

Process chemistry groups scaling Suzuki couplings on pyrazole-4-boronic acids should select the pentan-3-yl derivative when reactions are conducted under aqueous basic conditions at elevated temperatures (e.g., Cs2CO3, dioxane/water, 90–110 °C [3]). The α-branching of the pentan-3-yl group provides proximal steric shielding of the boron center, which class-level evidence suggests can reduce protodeboronation rates by 2- to 5-fold relative to linear N-alkyl analogs [4]. This translates to higher effective boronic acid concentration throughout the reaction, potentially reducing the excess equivalents required and improving isolated yields in multi-gram preparations.

Direct-Access Medicinal Chemistry Without Additional Protecting Group Manipulation

Laboratories seeking to minimize synthetic step count should procure (1-(pentan-3-yl)-1H-pyrazol-4-yl)boronic acid as the free boronic acid (≥96% purity) rather than the more commonly supplied pinacol ester forms of simpler 1-alkyl-pyrazole-4-boronic acids [5]. This eliminates the need for pinacol deprotection (typically requiring NaIO4 or BCl3 treatment), saving 1–2 synthetic steps and avoiding potential functional group compatibility issues associated with deprotection conditions.

Quote Request

Request a Quote for (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.